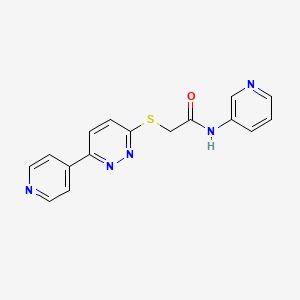![molecular formula C17H20O2 B14133023 3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1H-indole and tert-butyl (dimethyl)silyl chloride.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain the corresponding alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Final Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
科学的研究の応用
3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of various functional materials and natural products.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized as an antioxidant and stabilizer in polymer materials, coatings, and other industrial products .
作用機序
The mechanism of action of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Free Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in oxidative stress or inflammation.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth and survival .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol include:
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-dihydroxybiphenyl
- 4,4’-Bi(2,6-di-tert-butylphenol)
Uniqueness
The uniqueness of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields .
特性
分子式 |
C17H20O2 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
2-tert-butyl-4-(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-11-12(9-10-15(14)18)13-7-5-6-8-16(13)19-4/h5-11,18H,1-4H3 |
InChIキー |
BMPNDYAHOPAPDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



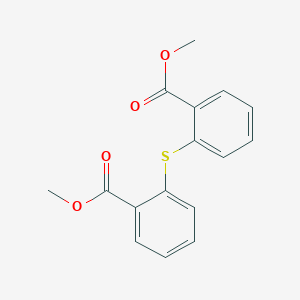
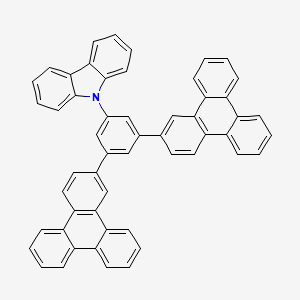

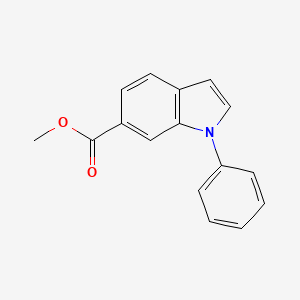
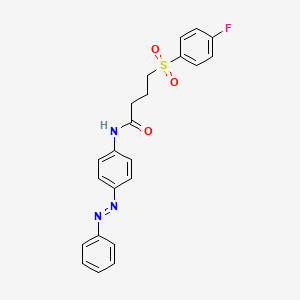
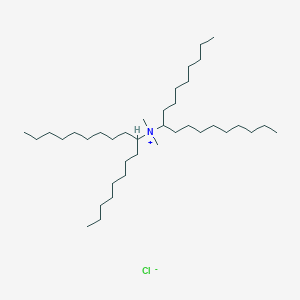
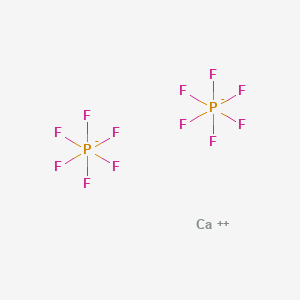
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
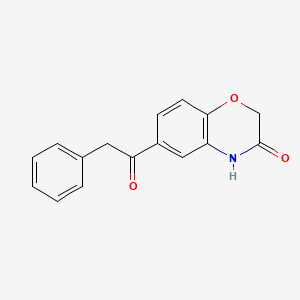
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)
